N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Description
N-[4-(5-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a benzofuran-thiazole core linked to a nitrothiophene carboxamide moiety. This compound’s nitrothiophene group is critical for bioactivity, as nitroheterocycles are known to disrupt microbial redox pathways .
Properties
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O5S2/c1-24-10-2-3-12-9(6-10)7-13(25-12)11-8-26-17(18-11)19-16(21)14-4-5-15(27-14)20(22)23/h2-8H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVRQLMSICFBBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran core . The thiazole ring can be introduced via a cyclization reaction involving appropriate thioamide precursors . The nitrothiophene moiety is often synthesized through nitration reactions of thiophene derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.
Reduction: The nitro group on the thiophene ring can be reduced to an amine.
Substitution: The benzofuran and thiazole rings can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxylated benzofuran, while reduction of the nitro group yields an aminated thiophene .
Scientific Research Applications
Anticancer Activity
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide has shown promising anticancer properties through several mechanisms:
- Mechanism of Action : The compound inhibits tubulin polymerization, which is crucial for cancer cell division. It binds to the colchicine-binding site on tubulin, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells.
- In Vitro Studies : Research indicates that similar thiazole derivatives exhibit potent inhibition of both parental and multidrug-resistant (MDR) cancer cell lines. For instance, studies have shown significant tumor growth inhibition in animal models treated with these compounds without apparent neurotoxicity .
Antimicrobial Activity
The antimicrobial properties of this compound are notable:
- Broad Spectrum Activity : Compounds with thiazole rings have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Combination Therapies : The efficacy of this compound is enhanced when used in conjunction with cell-penetrating peptides. This combination strategy shows promise in developing hybrid antimicrobials that can overcome resistance mechanisms .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial effects, the compound may possess significant anti-inflammatory properties:
- Evidence from Inflammation Models : Related compounds have been shown to reduce inflammatory markers in various in vitro models. This suggests potential therapeutic applications in treating inflammatory diseases .
Summary of Biological Activities
| Activity Type | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Inhibition of tubulin polymerization | Induces apoptosis; effective against MDR cancer cells |
| Antimicrobial | Disruption of bacterial cell function | Potent against multiple bacterial strains |
| Anti-inflammatory | Reduction of inflammatory markers | Potential therapeutic applications in inflammation |
Anticancer Research
A study investigated the effects of this compound on human prostate cancer xenografts. The results indicated significant tumor growth inhibition compared to control groups. The study highlighted the compound's ability to induce apoptosis through the disruption of microtubule dynamics .
Antimicrobial Efficacy
In another research effort, the compound was tested against a panel of bacterial strains. Results showed that it exhibited broad-spectrum antimicrobial activity, particularly against resistant strains when combined with specific peptides. This study underscores the potential for developing new antimicrobial therapies leveraging this compound's unique structure .
Inflammation Studies
Research examining the anti-inflammatory effects of related compounds revealed that treatment significantly reduced levels of pro-inflammatory cytokines in vitro. These findings suggest that this compound could be beneficial in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . Its anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Thiazole Ring Substituents
Phenyl Derivatives :
- N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (): Features a trifluoromethyl and methoxy group on the phenyl ring. Molecular formula: C₁₆H₁₀F₃N₃O₄S₂; purity 42% .
- N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (): Differs with a difluorophenyl group. Molecular formula: C₁₄H₇F₂N₃O₃S₂; purity 99.05% .
- Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability, while fluorine atoms improve bioavailability and binding affinity to bacterial targets .
Benzofuran Derivatives :
Carboxamide-Linked Heterocycles
Nitrothiophene vs. N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide (): Incorporates an oxadiazole ring, which increases rigidity and may improve target specificity .
Carboxamide vs. Carbohydrazide: N-(5-Ethylamino...)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide (): The carbohydrazide group introduces additional hydrogen-bonding capacity but may reduce metabolic stability compared to carboxamides .
Biological Activity
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including benzofuran and thiazole moieties, may exhibit various pharmacological effects, including anticancer, antimicrobial, and antioxidant activities.
Chemical Structure
The IUPAC name of the compound is this compound. Its chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₅S |
| Molecular Weight | 366.48 g/mol |
| Key Functional Groups | Benzofuran, Thiazole, Nitro |
Biological Activity Overview
Research indicates that this compound may possess several biological activities:
1. Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing benzofuran and thiazole moieties. For instance, derivatives similar to this compound have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
Case Study Findings:
A study tested related compounds against A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines. Compounds demonstrated IC50 values ranging from 0.02 to 0.08 μmol/mL, indicating potent activity compared to doxorubicin (IC50 = 0.04 to 0.06 μmol/mL) .
2. Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research on related thiazole derivatives has shown promising results against common pathogens such as Staphylococcus aureus and Escherichia coli.
Table: Antimicrobial Activity Comparison
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative A | Staphylococcus aureus | 50 µg/mL |
| Thiazole Derivative B | Escherichia coli | 100 µg/mL |
| N-[4-(5-methoxy...carboxamide | Staphylococcus aureus | TBD |
| N-[4-(5-methoxy...carboxamide | Escherichia coli | TBD |
3. Antioxidant Activity
The antioxidant capacity of compounds with similar structures has been evaluated using DPPH radical-scavenging assays. Compounds derived from benzofuran and thiazole frameworks have shown moderate to high radical-scavenging activity.
The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets within cells. The benzofuran and thiazole moieties may modulate enzyme activities or receptor interactions, leading to altered cellular responses.
Q & A
Basic: What synthetic routes are commonly used to prepare this compound?
The compound is typically synthesized through multi-step heterocyclic condensation reactions. Key steps include:
- Cyclization of intermediates using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 90–120°C) to form thiazole or oxadiazole rings .
- Amide coupling between pre-synthesized benzofuran-thiazole intermediates and nitrothiophene carboxylic acid derivatives, often in pyridine or DMF as solvents .
- Microwave-assisted synthesis may optimize reaction times and yields for specific steps, such as cyclization or condensation .
Basic: What spectroscopic and analytical methods are critical for characterization?
- IR spectroscopy identifies functional groups (e.g., nitro, amide C=O stretches) .
- NMR (¹H, ¹³C) confirms regiochemistry and substitution patterns, particularly for benzofuran and thiazole moieties .
- X-ray crystallography resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds stabilizing the amide group) .
- Mass spectrometry validates molecular weight and fragmentation patterns .
Advanced: How can researchers optimize synthetic yield and purity?
- Catalyst selection : Use POCl₃ for cyclization due to its efficiency in forming thiazole rings compared to weaker acids .
- Reaction time control : Prolonged reflux (e.g., 6–12 hours) improves cyclization completeness but risks decomposition .
- Purification methods : Recrystallization from DMSO/water mixtures or chromatography (silica gel, ethyl acetate/hexane gradients) removes byproducts .
- Scale-up adjustments : Microwave irradiation reduces side reactions in small-scale syntheses, but traditional reflux may be more practical for larger batches .
Advanced: How should contradictory bioactivity data across studies be addressed?
- Assay standardization : Discrepancies in IC₅₀ values may arise from varying cell lines (e.g., cancer vs. bacterial models) or enzyme sources .
- Structural analogs : Compare activity of derivatives (e.g., halogen substitution on benzofuran) to identify pharmacophore requirements .
- Solubility controls : Use DMSO concentration ≤0.1% to avoid false negatives in cell-based assays .
Advanced: What in vitro models are suitable for evaluating pharmacological potential?
- Enzyme inhibition assays : Target PFOR (pyruvate:ferredoxin oxidoreductase) for antiparasitic activity, measuring NADH oxidation rates .
- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive bacteria and fungi .
- Cytotoxicity screening : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
Advanced: How does structural modification impact metabolic stability?
- Nitro group reduction : The 5-nitrothiophene moiety may undergo hepatic reduction to reactive metabolites; stability studies (e.g., microsomal assays) are critical .
- Methoxy group positioning : Substituents on benzofuran (e.g., 5-methoxy) enhance lipophilicity but may hinder solubility. LogP measurements guide lead optimization .
Advanced: What computational methods support SAR studies?
- Docking simulations : Map interactions with PFOR enzyme active sites to prioritize derivatives .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in development .
Basic: How are stability and storage conditions determined?
- Accelerated degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and light for 4–8 weeks, monitoring via HPLC .
- Lyophilization : For long-term storage, lyophilize from tert-butanol/water to prevent hydrolysis of the amide bond .
Advanced: What strategies resolve crystallinity issues in formulation?
- Polymorph screening : Use solvent-drop grinding with ethanol or acetonitrile to identify stable crystalline forms .
- Co-crystallization : Add co-formers (e.g., succinic acid) to improve solubility without altering bioactivity .
Advanced: How can in vivo pharmacokinetic challenges be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
